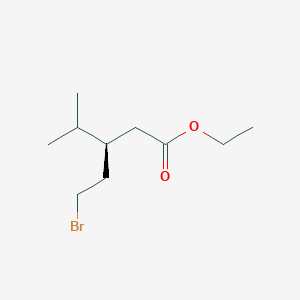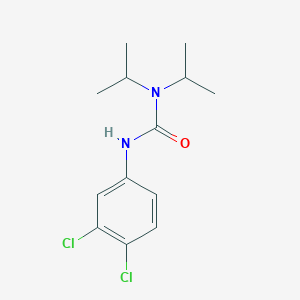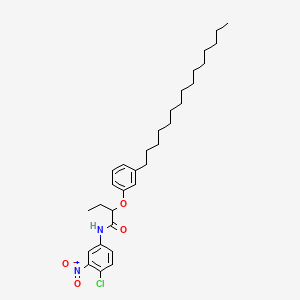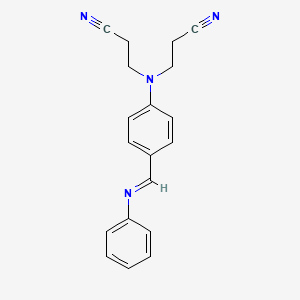![molecular formula C19H14O3 B11947748 [1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate CAS No. 853349-58-3](/img/structure/B11947748.png)
[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Bifenilo]-4-il 3-(furano-2-il)acrilato es un compuesto orgánico que combina un grupo bifenilo con un anillo de furano a través de un enlace acrilato
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [1,1’-Bifenilo]-4-il 3-(furano-2-il)acrilato típicamente implica la esterificación del ácido [1,1’-Bifenilo]-4-il acético con acrilato de furano-2-il. Esta reacción puede ser catalizada por varios agentes, incluyendo ácidos o bases, bajo temperatura controlada y condiciones de solvente. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar procesos de flujo continuo para asegurar un alto rendimiento y pureza. Los catalizadores como paladio o platino pueden utilizarse para facilitar la reacción, y se emplean técnicas avanzadas de purificación como cromatografía o cristalización para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
[1,1’-Bifenilo]-4-il 3-(furano-2-il)acrilato puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar derivados de furano.
Reducción: El grupo acrilato se puede reducir para formar ésteres saturados.
Sustitución: El grupo bifenilo puede sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se emplean reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻) en condiciones específicas.
Principales Productos
Los principales productos formados a partir de estas reacciones incluyen varios derivados de furano, ésteres saturados y compuestos de bifenilo sustituidos, dependiendo de las condiciones de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química
En química, [1,1’-Bifenilo]-4-il 3-(furano-2-il)acrilato se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de los materiales .
Biología
En la investigación biológica, este compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos .
Medicina
En química medicinal, los derivados de este compuesto se exploran por su potencial terapéutico. Pueden actuar como inhibidores de enzimas o receptores específicos involucrados en las vías de la enfermedad .
Industria
En el sector industrial, [1,1’-Bifenilo]-4-il 3-(furano-2-il)acrilato se utiliza en la producción de materiales avanzados, incluyendo polímeros y recubrimientos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones .
Mecanismo De Acción
El mecanismo de acción de [1,1’-Bifenilo]-4-il 3-(furano-2-il)acrilato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a cambios en las vías celulares y los efectos biológicos. El mecanismo exacto depende de la aplicación específica y la estructura molecular de los derivados utilizados .
Comparación Con Compuestos Similares
Compuestos Similares
Furan-2-il (fenil)metanona: Similar en estructura pero carece del grupo bifenilo.
3-(4-Fluorofenil)-N-[4-(4-furano-2-il-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-il)fenil]propionamida: Contiene un anillo de furano pero tiene diferentes sustituyentes.
Unicidad
[1,1’-Bifenilo]-4-il 3-(furano-2-il)acrilato es único debido a su combinación de anillos de bifenilo y furano, lo que le confiere propiedades químicas y biológicas distintas. Esta combinación permite aplicaciones versátiles en diversos campos, convirtiéndolo en un compuesto valioso para la investigación y el uso industrial.
Propiedades
Número CAS |
853349-58-3 |
|---|---|
Fórmula molecular |
C19H14O3 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
(4-phenylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C19H14O3/c20-19(13-12-17-7-4-14-21-17)22-18-10-8-16(9-11-18)15-5-2-1-3-6-15/h1-14H/b13-12+ |
Clave InChI |
KEDIAKQKZIZRRV-OUKQBFOZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CO3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)






